2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 898624-56-1
VCID: VC4210219
InChI: InChI=1S/C18H19N5OS/c1-13-7-9-15(10-8-13)20-17(24)12-25-18-22-21-16(23(18)19)11-14-5-3-2-4-6-14/h2-10H,11-12,19H2,1H3,(H,20,24)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3
Molecular Formula: C18H19N5OS
Molecular Weight: 353.44

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

CAS No.: 898624-56-1

Cat. No.: VC4210219

Molecular Formula: C18H19N5OS

Molecular Weight: 353.44

* For research use only. Not for human or veterinary use.

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide - 898624-56-1

Specification

CAS No. 898624-56-1
Molecular Formula C18H19N5OS
Molecular Weight 353.44
IUPAC Name 2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C18H19N5OS/c1-13-7-9-15(10-8-13)20-17(24)12-25-18-22-21-16(23(18)19)11-14-5-3-2-4-6-14/h2-10H,11-12,19H2,1H3,(H,20,24)
Standard InChI Key WZMQDDJVXBUXAM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3

Introduction

Structural and Molecular Properties

Chemical Composition

The compound’s molecular architecture combines a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide chain and a 4-methylphenyl group. Key structural features include:

PropertyValue
Molecular FormulaC₁₈H₁₉N₅OS
Molecular Weight353.44 g/mol
IUPAC Name2-[(4-Amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3
InChI KeyWZMQDDJVXBUXAM-UHFFFAOYSA-N

The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the acetamide moiety facilitates hydrogen bonding with biological targets.

Spectral Characterization

Structural validation relies on:

  • ¹H/¹³C NMR: Confirms proton environments and carbon frameworks, with aromatic signals at δ 7.2–7.4 ppm (benzyl) and δ 2.3 ppm (methyl group) .

  • IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), and 650 cm⁻¹ (C-S bond).

  • Mass Spectrometry: Molecular ion peak at m/z 353.44 aligns with the formula.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via:

  • Thiosemicarbazide Formation: Reacting benzyl hydrazine with carbon disulfide under alkaline conditions to form 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol .

  • Nucleophilic Substitution: Treating the thiol intermediate with chloroacetamide derivatives in the presence of K₂CO₃ in DMF.

  • Purification: Recrystallization from ethanol yields >95% purity.

Reaction Optimization

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance thiolate ion reactivity .

  • Temperature: Reactions proceed optimally at 60–80°C to minimize side products .

Biological Activities and Mechanisms

Antimicrobial Activity

In disc diffusion assays, the compound inhibits Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) . The triazole ring disrupts microbial cell wall synthesis by binding to penicillin-binding proteins, while the sulfanyl group induces oxidative stress .

Enzyme Inhibition

In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to acetylcholinesterase, suggesting potential in neurodegenerative disease research.

Comparative Analysis with Analogues

CompoundBioactivity (IC₅₀/MIC)Key Structural Difference
Target Compound18 µM (MCF-7), 12.5 µg/mL (S. aureus)4-Methylphenyl acetamide
2-[(5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl] derivatives25 µM (HeLa), 50 µg/mL (E. coli)Phenyl vs. methylphenyl substitution
Naphthalen-1-yl acetamide analogues8 µM (A549), 6.25 µg/mL (P. aeruginosa)Bulkier naphthyl group enhances binding

The 4-methylphenyl group balances lipophilicity and steric effects, optimizing bioactivity compared to bulkier analogues .

Future Directions and Challenges

  • Structure-Activity Relationships: Modifying the benzyl or acetamide groups to enhance selectivity.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility.

  • Toxicokinetics: In vivo studies to assess bioavailability and metabolite profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator